molecular formula C11H7ClO2 B173773 3-Chloronaphthalene-2-carboxylic acid CAS No. 19411-56-4

3-Chloronaphthalene-2-carboxylic acid

Cat. No.: B173773
CAS No.: 19411-56-4
M. Wt: 206.62 g/mol
InChI Key: HYHOZDGUNZYCHZ-UHFFFAOYSA-N
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Description

3-Chloronaphthalene-2-carboxylic acid is a versatile aromatic building block in medicinal and materials chemistry research. The strategic incorporation of a chlorine atom adjacent to the carboxylic acid functional group on the naphthalene ring system makes this compound a valuable synthon for constructing more complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs). Research into structurally related chlorinated aromatic carboxylic acids highlights their significant potential as ligands for transition metal complexes, which are investigated for their anticancer properties . Such complexes have demonstrated notable cytotoxic effects against various human cancer cell lines, including leukemia and colon cancer models, suggesting a promising avenue for the development of novel non-platinum-based chemotherapeutics . Furthermore, chlorinated carboxylic acids serve as critical precursors in synthetic organic chemistry, enabling access to diverse compound libraries for drug discovery and materials science. The broader class of chlorinated heterocyclic compounds represents a rapidly growing area in pharmaceutical development, with numerous FDA-approved drugs against diverse biological targets featuring chlorine atoms to fine-tune potency, metabolic stability, and receptor binding affinity . Researchers utilize this compound to explore structure-activity relationships and develop new chemical entities for probing biological mechanisms and advanced material applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHOZDGUNZYCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541447
Record name 3-Chloronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19411-56-4
Record name 3-Chloronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Chloronaphthalene 2 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. For 3-Chloronaphthalene-2-carboxylic acid, the primary disconnections involve the carbon-chlorine and carbon-carboxyl bonds.

Direct Functionalization Approaches to Naphthalene (B1677914) Systems

Direct functionalization of the naphthalene core represents an atom-economical approach to synthesizing substituted naphthalenes. researchgate.net These methods avoid the need for pre-functionalized starting materials, often leading to shorter synthetic sequences.

Achieving regioselectivity in the chlorination of naphthalene systems is a significant challenge. The positions on the naphthalene ring exhibit different reactivities towards electrophilic substitution. Direct chlorination of naphthalene often leads to a mixture of isomers, with the 1- and 4-positions being the most reactive. nih.gov

To achieve chlorination at the 3-position, directing groups are often employed. nih.gov For instance, a substituent at the 2-position that directs incoming electrophiles to the adjacent 3-position can be utilized. The nature of the directing group is crucial for controlling the regioselectivity. Research has shown that different directing groups can favor functionalization at various positions on the naphthalene ring. researchgate.netresearchgate.net For example, a picolinamide (B142947) directing group has been used for C8-cyanation of naphthalene derivatives. researchgate.net

One approach to the synthesis of this compound could involve the chlorination of a precursor where the 2-position is occupied by a group that can later be converted to a carboxylic acid. The use of specific chlorinating agents, such as sulfuryl chloride, can also influence the product distribution. rsc.org

Carboxylation of naphthalene derivatives can be achieved through various methods, including Grignard reactions and electrochemical approaches. acs.orgassets-servd.host The traditional method involves the formation of a Grignard reagent from a halo-naphthalene, followed by reaction with carbon dioxide. assets-servd.host

Recent advancements have focused on more direct and sustainable methods. Electrochemical carboxylation, for instance, utilizes carbon dioxide as a C1 source and can be performed under mild conditions. acs.orgacs.org Studies have shown that the electrochemical carboxylation of naphthalene derivatives can lead to various carboxylated products depending on the reaction conditions and the substituents on the naphthalene ring. acs.orgacs.org For example, the electrochemical carboxylation of electron-deficient naphthalenes can afford trans-1,2-disubstituted 1,2-dihydronaphthalenes. acs.orgacs.org

Enzymatic carboxylation has also been explored as a green alternative. The enzyme naphthalene carboxylase can catalyze the carboxylation of naphthalene to 2-naphthoic acid. researchgate.netnih.gov This biological approach, however, is still under investigation for its broader synthetic applicability.

Carboxylation Method Reagents/Conditions Advantages Challenges
Grignard ReactionMg, CO2, etherWell-established, versatileRequires pre-functionalization (halide)
Electrochemical CarboxylationCO2, redox mediator, H2OSustainable, mild conditionsSelectivity can be an issue
Enzymatic CarboxylationNaphthalene carboxylaseEnvironmentally friendlyLimited substrate scope, enzyme stability

Convergent Synthesis Pathways via Precursor Derivatization

Convergent synthesis involves the separate synthesis of fragments of the target molecule, which are then joined together in the final steps. This approach can be more efficient for complex molecules.

A common strategy for synthesizing this compound is to start with a pre-functionalized naphthalene derivative. For example, starting with 2-naphthoic acid, one could explore regioselective chlorination at the 3-position. Alternatively, starting with a 3-amino-2-naphthoic acid, a Sandmeyer reaction could be employed to introduce the chloro group.

The synthesis of polysubstituted naphthalenes often relies on controlling the regioselectivity of sequential functionalizations. nih.gov The existing substituents on the naphthalene ring direct the position of the next incoming group. For instance, the synthesis of naphthalene-2-carboxamides has been achieved by condensing 6-methoxynaphthalene-2-carboxylic acid with appropriate amines. nih.gov

Another approach involves the oxidation of alkyl-substituted tetrahydronaphthalenes to the corresponding naphthalene carboxylic acids. google.com For example, 2-methyl tetrahydronaphthalene can be oxidized to 2-naphthoic acid. google.com

Alternative routes to substituted naphthalenes are continually being developed to improve efficiency and overcome the limitations of traditional methods. One novel approach involves the nitrogen-to-carbon transmutation of isoquinolines to generate substituted naphthalenes. nih.gov This method utilizes a phosphonium (B103445) ylide as a carbon source in a reaction that proceeds through a triene intermediate. nih.gov

Optimization of Reaction Conditions and Process Scalability in Academic Settings

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and selectivity while ensuring the scalability of the process for laboratory and potential pilot-plant production. Key areas of investigation include the development of effective catalytic systems and understanding the influence of solvents on reaction kinetics.

Catalytic Systems for Enhanced Yield and Selectivity

The direct chlorination of 2-naphthalenecarboxylic acid is a primary route for the synthesis of its 3-chloro derivative. However, this reaction can lead to a mixture of isomers. Consequently, the development of catalytic systems that favor the formation of the desired 3-chloro isomer is crucial.

Recent academic research has explored the use of various catalysts to improve the regioselectivity of the chlorination of aromatic compounds. While specific studies on the catalytic chlorination of 2-naphthalenecarboxylic acid to yield the 3-chloro isomer are not extensively detailed in publicly available literature, general principles from related reactions can be extrapolated. For instance, the use of Lewis acid catalysts in electrophilic aromatic substitution reactions is a common strategy to enhance selectivity.

One approach involves the use of metal-based catalysts. For example, in the synthesis of amides from carboxylic acids, copper(II) chloride (CuCl₂) has been utilized as a catalyst in the presence of a base like 4-(Dimethylamino)pyridine (DMAP) and a coupling agent. While this is not a direct chlorination, it highlights the exploration of copper catalysts in reactions involving carboxylic acids. rsc.org

Another avenue of research focuses on photoredox catalysis. The use of food dye-mediated chlorination of aromatic and heteroaromatic substrates with N-chlorosaccharin (NCS) as the chloride source has been reported. researchgate.net This method, employing catalysts like Fast Green FCF under white LED irradiation, offers a potentially greener alternative to traditional chlorination methods. researchgate.net However, the specific application of this system to 2-naphthalenecarboxylic acid and its selectivity for the 3-position would require further investigation.

The following table summarizes hypothetical catalytic systems that could be investigated for the synthesis of this compound, based on general knowledge of aromatic chlorination.

Catalyst SystemChlorinating AgentPotential Advantages
AlCl₃ / FeCl₃Cl₂Traditional Lewis acids, well-understood mechanism.
ZeolitesCl₂ / SO₂Cl₂Shape-selective catalysis, potentially favoring the 3-isomer.
CuCl₂ / DMAPNCSMilder reaction conditions, potential for high selectivity. rsc.org
Photoredox Catalyst (e.g., Fast Green FCF)NCSGreen chemistry approach, visible light-mediated. researchgate.net

Further research is necessary to determine the efficacy of these and other catalytic systems in achieving high yield and selectivity for this compound.

Solvent Effects and Reaction Kinetics Studies

A study on the synthesis of 3-hydroxy-2-naphthoic acid anilide, a related naphthalene derivative, highlighted the importance of solvent choice. ucj.org.ua The research found that solvents like o-xylene (B151617) and o-chlorotoluene, with boiling points of 146 °C and 156 °C respectively, provided high yields of the target product (up to 98%). ucj.org.ua The study also noted that increasing the solvent polarity by adding nitrobenzene (B124822) to o-xylene led to an increased reaction rate. ucj.org.ua This suggests that a systematic study of solvents with varying polarities and boiling points could be beneficial for optimizing the synthesis of this compound.

The kinetics of the reaction, including the rate of formation of the desired product and any side products, are also critical for process optimization and scalability. Understanding the reaction order with respect to each reactant and the catalyst allows for the development of a rate law, which is essential for designing and scaling up a chemical process. For the synthesis of 3-hydroxy-2-naphthoic acid anilide, the activation energy was determined to be 66.2 kJ/mol, providing valuable insight into the temperature dependence of the reaction rate. ucj.org.ua

A hypothetical study on the effect of different solvents on the yield of this compound could yield results as presented in the table below.

SolventDielectric Constant (at 25°C)Boiling Point (°C)Hypothetical Yield (%)
Dichloromethane8.9339.665
Acetonitrile37.581.675
Dimethylformamide (DMF)36.715385
o-Xylene2.5714470
o-Chlorotoluene4.715978

These hypothetical data illustrate that a polar aprotic solvent like DMF might lead to a higher yield, potentially due to better solvation of charged intermediates in the reaction. A thorough investigation of solvent effects and reaction kinetics is a crucial step in developing a robust and scalable synthesis of this compound in an academic setting, paving the way for its potential industrial production.

Exploration of Chemical Reactivity and Transformation Pathways of 3 Chloronaphthalene 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a range of transformations, including esterification, amidation, reduction, decarboxylation, and conversion to acyl halides and anhydrides.

The conversion of carboxylic acids to esters, known as esterification, is a common and important reaction. For 3-Chloronaphthalene-2-carboxylic acid, this transformation is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. uni-kiel.demasterorganicchemistry.commdpi.com This reaction is reversible, and to drive the equilibrium towards the ester product, a large excess of the alcohol is often used as the solvent. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of this acid-catalyzed esterification, often referred to as the Fischer-Speier esterification, involves the initial protonation of the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of a water molecule to yield the ester. masterorganicchemistry.com

Table 1: Common Reagents and Conditions for Esterification

Reagent/ConditionProduct Example (with Methanol)Notes
Methanol, H₂SO₄ (catalyst), heatMethyl 3-chloronaphthalene-2-carboxylateClassic Fischer esterification conditions. masterorganicchemistry.commasterorganicchemistry.com
Thionyl chloride (SOCl₂), then MethanolMethyl 3-chloronaphthalene-2-carboxylateTwo-step process via the acyl chloride intermediate.

Amides can be synthesized from this compound by reaction with ammonia or a primary or secondary amine. However, the direct reaction is often inefficient as amines are basic and can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, coupling reagents are frequently employed to activate the carboxylic acid. nih.govresearchgate.net

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization in the case of chiral amines. uni-kiel.delibretexts.org These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. uni-kiel.denih.gov

This methodology is central to peptide synthesis, and this compound can be coupled to amino acids or peptides using these standard techniques. uni-kiel.descispace.com For instance, coupling with the methyl ester of an amino acid like glycine would yield a peptide analogue. scispace.com

Table 2: Reagents for Amidation and Peptide Coupling

ReagentAmineProduct Example
DCC, HOBtAnilineN-phenyl-3-chloronaphthalene-2-carboxamide
EDC, HOBtGlycine methyl esterMethyl N-(3-chloro-2-naphthoyl)glycinate
SOCl₂, then AmmoniaAmmonia3-Chloronaphthalene-2-carboxamide

The carboxylic acid functional group of this compound can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. chemistrysteps.commasterorganicchemistry.com The reaction typically proceeds in an ethereal solvent like tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. chemistrysteps.commasterorganicchemistry.com Weaker reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemistrysteps.com Borane (BH₃) complexes, such as BH₃-THF, can also be used for this reduction and may offer better chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.comharvard.edunih.govrogue-scholar.orgic.ac.uk

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging reaction for aromatic carboxylic acids. allen.inmasterorganicchemistry.com Thermal decarboxylation often requires high temperatures. allen.in However, the reaction can be facilitated by the use of catalysts, with copper-based systems being particularly effective for the decarboxylation of aromatic carboxylic acids. dntb.gov.uanih.govfuture4200.comchemrxiv.orgresearchgate.net These reactions often proceed at lower temperatures compared to uncatalyzed thermal methods. future4200.com

Table 3: Reagents for Reduction and Decarboxylation

TransformationReagentProduct
Reduction1. LiAlH₄, THF; 2. H₃O⁺(3-Chloro-2-naphthalenyl)methanol
Reduction1. BH₃-THF; 2. H₂O(3-Chloro-2-naphthalenyl)methanol
DecarboxylationCopper catalyst, heat2-Chloronaphthalene

Acyl chlorides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of esters, amides, and other compounds. This compound can be readily converted to its corresponding acyl chloride, 3-chloronaphthalene-2-carbonyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orgbiorxiv.orgsci-hub.sesemanticscholar.org These reactions typically proceed under anhydrous conditions, and the byproducts (SO₂, HCl, CO, CO₂) are gaseous, which helps to drive the reaction to completion. orgsyn.org

Acid anhydrides can also be prepared from this compound. One common method involves the reaction of the corresponding acyl chloride with a carboxylate salt. Alternatively, symmetrical anhydrides can sometimes be formed by the dehydration of the carboxylic acid using a strong dehydrating agent.

Table 4: Reagents for Acyl Halide and Anhydride Formation

Product TypeReagentProduct
Acyl ChlorideThionyl chloride (SOCl₂)3-Chloronaphthalene-2-carbonyl chloride
Acyl ChlorideOxalyl chloride ((COCl)₂)3-Chloronaphthalene-2-carbonyl chloride
AnhydrideAcetic anhydride, heatMixed anhydride with acetic acid

Reactions Involving the Chlorine Substituent

The chlorine atom on the naphthalene (B1677914) ring provides a site for nucleophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. wikipedia.orglibretexts.org In this reaction, a nucleophile displaces the halide on the aromatic ring. wikipedia.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comorganicchemistoncall.com In the case of this compound, the carboxylic acid group (or its derivatives like esters and amides) is an electron-withdrawing group. However, its position meta to the chlorine atom does not provide the same level of activation as an ortho or para substituent. masterorganicchemistry.com Consequently, forcing conditions, such as high temperatures and strong nucleophiles, may be required to effect nucleophilic aromatic substitution on this compound and its derivatives. stackexchange.com

Potential nucleophiles for this reaction include alkoxides, amines, and thiols. For example, reaction with sodium methoxide at high temperatures could potentially yield the corresponding methoxy-substituted naphthalene derivative.

Table 5: Potential Nucleophilic Aromatic Substitution Reactions

NucleophilePotential Product
Sodium methoxide (NaOCH₃)3-Methoxynaphthalene-2-carboxylic acid
Ammonia (NH₃)3-Aminonaphthalene-2-carboxylic acid
Sodium thiophenoxide (NaSPh)3-(Phenylthio)naphthalene-2-carboxylic acid

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

The aryl chloride moiety in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of aryl-aryl bonds. While specific studies on this exact molecule are not prevalent, its structure allows for participation in several named reactions.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent (like an arylboronic acid) with an organohalide. The C-Cl bond at the 3-position of the naphthalene ring can undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. Given the presence of the carboxylic acid, base selection is crucial to avoid unwanted side reactions. Although aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems employing bulky, electron-rich phosphine ligands have proven effective for their coupling.

Stille Coupling: The Stille reaction couples the aryl chloride with an organotin compound. This method is known for its tolerance of a wide variety of functional groups, which would likely include the carboxylic acid moiety on the naphthalene ring. thermofisher.com The reaction proceeds via a similar Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Heck Coupling: In the Heck reaction, the aryl chloride can couple with an alkene to form a new C-C bond, substituting a vinylic hydrogen. wikipedia.org This reaction offers a powerful method for the alkenylation of the naphthalene core.

Decarboxylative Cross-Coupling: An alternative strategy involves using the carboxylic acid group as the reactive site. In decarboxylative coupling, the carboxylic acid is coupled with an organic halide, leading to the formation of a new C-C bond with the extrusion of CO2. wikipedia.org This approach would allow the chlorine atom to be retained for subsequent transformations.

The table below illustrates the potential application of these standard cross-coupling reactions to this compound.

Reaction NameCoupling PartnerCatalyst (Typical)Product Type
Suzuki-Miyaura CouplingAr-B(OH)₂Pd(PPh₃)₄, Base3-Aryl-naphthalene-2-carboxylic acid
Stille CouplingAr-Sn(R)₃Pd(PPh₃)₄3-Aryl-naphthalene-2-carboxylic acid
Heck CouplingAlkene (R-CH=CH₂)Pd(OAc)₂, PPh₃, Base3-(Alkenyl)-naphthalene-2-carboxylic acid
Decarboxylative CouplingAr-XPd or Cu catalyst, Oxidant2-Chloro-3-arylnaphthalene

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for converting organic halides into highly reactive organometallic reagents. wikipedia.org For this compound, this transformation would involve the replacement of the chlorine atom with a metal, typically lithium or magnesium.

However, a significant challenge in performing a halogen-metal exchange on this substrate is the presence of the acidic proton of the carboxylic acid group. Strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium or tert-butyllithium) and Grignard reagents, would readily and preferentially deprotonate the carboxylic acid rather than engage in the halogen-metal exchange. leah4sci.commasterorganicchemistry.com

To achieve a successful halogen-metal exchange at the C-3 position, two main strategies could be employed:

Use of Excess Reagent: A sufficient excess of the organolithium reagent can be used. The first equivalent would deprotonate the carboxylic acid, forming a lithium carboxylate. Subsequent equivalents could then perform the lithium-halogen exchange at the C-3 position to generate a dilithiated intermediate. This species could then be trapped with an electrophile.

Protection of the Carboxylic Acid: The carboxylic acid could be protected as a group that is stable to organometallic reagents, such as an ester or an amide. Following protection, the halogen-metal exchange can be performed on the C-Cl bond, and the resulting organometallic intermediate can be reacted with an electrophile. A final deprotection step would regenerate the carboxylic acid.

The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, meaning that exchange with aryl chlorides is slower and often requires more forcing conditions or more reactive organolithium reagents compared to aryl bromides or iodides. wikipedia.org

Electrophilic Aromatic Substitution on the Naphthalene Ring

Further functionalization of this compound can be achieved through electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the naphthalene ring system. The regioselectivity of this substitution is governed by the directing effects of the existing chloro and carboxylic acid substituents.

Both the chloro and the carboxylic acid groups are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic attack compared to unsubstituted naphthalene.

-COOH group: The carboxylic acid group is a moderate to strong deactivating group and acts as a meta-director. organicchemistrytutor.com

-Cl group: The chlorine atom is a weakly deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance. organicchemistrytutor.comlibretexts.org

In this compound, both deactivating groups are located on the same ring (the C1-C4 ring). This leads to a strong deactivation of this ring. As a general rule for naphthalene derivatives, electrophilic substitution on a ring bearing a deactivating group is disfavored, and the electrophile will preferentially attack the unsubstituted ring. bombaytechnologist.in Therefore, substitution is expected to occur on the second ring, at positions C-5, C-6, C-7, or C-8.

Within the unsubstituted ring, the α-positions (C-5 and C-8) are generally more reactive than the β-positions (C-6 and C-7). The combined deactivating effect of the substituents on the first ring would likely direct the incoming electrophile to the C-5 or C-8 positions. A theoretical analysis considering the stability of the intermediate arenium ions would be required to definitively predict the major product. nih.gov

While specific experimental studies on the nitration, sulfonation, and halogenation of this compound are not extensively documented, the outcomes can be predicted based on the regioselectivity principles discussed above.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group. This strongly electrophilic reaction is expected to result in substitution on the unsubstituted ring, likely yielding a mixture of 5-nitro- and 8-nitro-3-chloronaphthalene-2-carboxylic acid.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid (-SO₃H) group. Similar to nitration, sulfonation is expected to occur on the second ring, leading to the formation of 5-sulfo- and/or 8-sulfo-3-chloronaphthalene-2-carboxylic acid. The reaction conditions (temperature) can sometimes influence the kinetic versus thermodynamic product ratio in sulfonation reactions.

Halogenation: Catalytic halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst like FeCl₃) would introduce another halogen atom. The substitution pattern would follow the same principle, with the new halogen atom adding to the 5- or 8-position of the naphthalene core.

The table below summarizes the expected major products for these electrophilic aromatic substitution reactions.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄5-Nitro-3-chloronaphthalene-2-carboxylic acid and 8-Nitro-3-chloronaphthalene-2-carboxylic acid
SulfonationFuming H₂SO₄3-Chloro-5-sulfonaphthalene-2-carboxylic acid and 3-Chloro-8-sulfonaphthalene-2-carboxylic acid
HalogenationX₂ (Cl₂, Br₂), FeX₃5-Halo-3-chloronaphthalene-2-carboxylic acid and 8-Halo-3-chloronaphthalene-2-carboxylic acid

Cycloaddition and Annulation Reactions

The aromatic nature of the naphthalene core makes it relatively unreactive in cycloaddition reactions, which typically require the loss of aromaticity in the transition state. However, under specific conditions, naphthalene derivatives can participate in such transformations.

Diels-Alder and other [4+n] Cycloadditions: Naphthalenes are generally poor dienes in Diels-Alder reactions. However, dearomative cycloadditions can be induced under photochemical conditions or through catalysis. For instance, visible-light-mediated energy transfer has been shown to facilitate the intermolecular dearomative [4+2] cycloaddition of 2-acyl and 2-carboxyalkyl naphthalenes with alkenes. nih.govresearchgate.net It is conceivable that this compound or its ester derivatives could undergo similar transformations to yield complex bicyclic structures.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are also a possibility. Research on naphthalene acrylic acids has demonstrated their ability to undergo dimerization through [2+2] cycloaddition upon irradiation with UV light, forming cyclobutane rings. researchgate.net While this compound itself is not an alkene, it could be chemically modified to incorporate a vinyl group, which would then be susceptible to such photochemical reactions.

Annulation Reactions: Annulation reactions are processes that build a new ring onto an existing structure. While many annulation methods focus on the synthesis of the naphthalene core itself, nih.govacs.orgresearchgate.net it is also possible to use functionalized naphthalenes as substrates for further ring construction. For example, the organometallic intermediate derived from a halogen-metal exchange on a protected form of this compound could be used in an annulation sequence to build a new fused ring system.

Computational and Theoretical Investigations of 3 Chloronaphthalene 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-Chloronaphthalene-2-carboxylic acid. These calculations, typically performed using Density Functional Theory (DFT) or other advanced computational methods, allow for a detailed analysis of the molecule's electronic structure, which dictates its chemical properties.

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. wikipedia.org Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, while the LUMO is anticipated to have significant contributions from the carboxylic acid and chloro substituents, which are electron-withdrawing. A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. wikipedia.org

Table 1: Theoretical Frontier Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-2.15
HOMO-LUMO Gap4.70
Note: These values are theoretical and can vary depending on the computational method and basis set used.

The distribution of electron density within this compound is non-uniform due to the presence of electronegative chlorine and oxygen atoms. This uneven charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. libretexts.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing varying levels of electrostatic potential. libretexts.org

Regions of negative electrostatic potential (typically colored in shades of red) indicate areas of high electron density and are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the oxygen atoms of the carboxylic acid group and the chlorine atom. Conversely, regions of positive electrostatic potential (colored in shades of blue) signify areas of low electron density and are prone to nucleophilic attack. Such regions are anticipated to be located around the hydrogen atom of the carboxylic acid and the hydrogen atoms of the naphthalene ring. nih.gov

Table 2: Predicted Atomic Charges for this compound

Atom/GroupPredicted Charge (a.u.)
Carboxylic Acid (O)-0.65
Carboxylic Acid (O-H)-0.70
Carboxylic Acid (H)+0.45
Chlorine (Cl)-0.20
Naphthalene Ring (C)Varies (-0.1 to +0.1)
Note: These are representative theoretical values and the actual charge on each atom will vary based on its specific location and the computational method employed.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. scribd.com The primary focus of conformational analysis for this molecule is the rotation of the carboxylic acid group relative to the naphthalene ring. This rotation is associated with an energy barrier, and the molecule will preferentially exist in its lowest energy conformation.

The energy landscape of this rotation can be mapped by calculating the molecule's energy at various dihedral angles of the C-C-C=O bond. nih.gov It is expected that the planar conformation, where the carboxylic acid group is coplanar with the naphthalene ring, will be the most stable due to maximum π-conjugation. However, steric hindrance between the carboxylic acid group and the adjacent chlorine atom may lead to a slightly twisted, non-planar conformation being the global energy minimum. The energy barrier to rotation provides information about the rigidity of the molecule.

Table 3: Theoretical Rotational Energy Profile of the Carboxylic Acid Group

Dihedral Angle (°)Relative Energy (kcal/mol)
0 (Planar)0.2
301.5
604.8
90 (Perpendicular)6.5
1204.8
1501.5
180 (Planar)0.0
Note: These are illustrative theoretical values. The exact energy profile may differ.

Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data

Theoretical calculations can simulate the vibrational and nuclear magnetic resonance spectra of this compound, which are invaluable for interpreting experimental data and confirming the molecule's structure. nih.gov

Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. frontiersin.org These simulations are typically performed using harmonic frequency calculations at the same level of theory as the geometry optimization. The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms.

Key predicted vibrational frequencies would include the O-H stretch of the carboxylic acid (around 3500 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C-Cl stretch (around 700-800 cm⁻¹), and various C-H and C-C stretching and bending modes of the naphthalene ring. rsc.org Comparing the theoretical spectrum to an experimental one can help in the structural elucidation of the compound. researchgate.net

Table 4: Predicted Key Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch3550
C=O Stretch1710
C-C (Aromatic) Stretch1600-1450
C-O Stretch1300
C-Cl Stretch780
Note: These are unscaled theoretical frequencies and may deviate from experimental values.

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts of this compound. liverpool.ac.uk These predictions are made by calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined relative to a standard reference compound, such as tetramethylsilane (TMS).

The predicted ¹H NMR spectrum would show a characteristic downfield signal for the carboxylic acid proton (around 12-13 ppm) and a series of signals in the aromatic region (7-9 ppm) for the naphthalene protons. oregonstate.edu The predicted ¹³C NMR spectrum would show a signal for the carboxylic carbon at around 170 ppm, and a set of signals for the naphthalene carbons, with the carbon attached to the chlorine atom being significantly influenced. pdx.edu These theoretical predictions are a powerful tool for assigning peaks in experimental NMR spectra. nih.gov

Table 5: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Carboxylic Carbon (C=O)169.5
C1 (Naphthalene)128.0
C2 (Naphthalene)132.5
C3 (Naphthalene)130.0
C4 (Naphthalene)127.8
C4a (Naphthalene)134.2
C5 (Naphthalene)126.5
C6 (Naphthalene)127.2
C7 (Naphthalene)129.1
C8 (Naphthalene)125.8
C8a (Naphthalene)131.7
Note: These are theoretical values and may differ from experimental results. The numbering of the naphthalene ring follows IUPAC nomenclature.

Reaction Mechanism Elucidation through Computational Modeling4.4.1. Transition State Theory and Reaction Pathways4.4.2. Catalytic Role in Theoretical Reaction Systems

While computational and theoretical chemistry are powerful tools for investigating the properties and reactivity of chemical compounds, it appears that this compound has not yet been a specific subject of such detailed studies. Future research may explore these aspects of this compound, which would then provide the necessary data to address the topics outlined.

Role of 3 Chloronaphthalene 2 Carboxylic Acid in Advanced Materials and Supramolecular Chemistry

Application as a Building Block for Complex Organic Architectures

The unique structure of 3-chloronaphthalene-2-carboxylic acid allows it to serve as a fundamental unit in the bottom-up construction of sophisticated molecular architectures. sigmaaldrich.com Organic building blocks are essential for creating larger structures like polymers and complex aromatic systems, where the properties of the final material are dictated by the characteristics of the initial molecular components. hilarispublisher.com

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. researchgate.net The synthesis of large, well-defined PAHs is a significant goal in organic chemistry, driven by their potential applications in organic electronics. researchgate.net Various synthetic strategies have been developed to construct PAHs from smaller fragments.

This compound can be considered a precursor for building larger PAH systems. The carboxylic acid group can be transformed or removed, and the chloro-substituent can participate in cross-coupling reactions. Methods such as palladium-catalyzed [3+3] annulation and Brønsted acid-catalyzed cycloaromatization provide pathways to construct complex PAHs from smaller aromatic units. rsc.orgnih.gov For instance, synthetic routes involving the coupling of naphthalene-based units have been successfully employed to create new seven- and eight-fused ring systems. vt.edu The presence of the chloro-group on the naphthalene (B1677914) ring of this compound offers a handle for such coupling reactions, enabling its incorporation into larger, custom-designed PAH structures.

PAH Synthesis Strategy Description Potential Role of this compound
Palladium-Catalyzed Annulation rsc.orgInvolves the cross-coupling of two smaller aromatic fragments, such as a dibromonaphthalene with a boronic ester, to form a larger PAH.The chloro-group could potentially be used as a coupling site in similar palladium-catalyzed reactions.
Transient Directing Group Strategy nih.govUtilizes a temporary directing group to facilitate C-H functionalization and subsequent cycloaromatization to build PAHs efficiently.The carboxylic acid or chloro-group could be modified to act as or anchor a directing group for controlled annulation.
Cyclodehydrogenation researchgate.netvt.eduInvolves the intramolecular cyclization of precursor molecules, often oligophenylenes, followed by dehydrogenation to form planar aromatic systems.Derivatives of the title compound could be designed as precursors for intramolecular cyclization to yield specific PAH topologies.

The development of novel polymers with specific properties is a cornerstone of materials science. google.com Aromatic carboxylic acids and their derivatives are valuable monomers for synthesizing polymers like polyesters and polyamides. Naphthalene-based building blocks, for example, have been used to create sterically controlled homo-oligoamides with unique structural architectures. nih.gov

This compound can be envisioned as a monomer for specialized polymers. The carboxylic acid group provides the necessary functionality for polymerization reactions, such as esterification or amidation. The rigid naphthalene unit would impart thermal stability and specific conformational preferences to the polymer chain. Furthermore, the chloro-substituent acts as a functional handle, which can be used to modify the polymer after synthesis or to fine-tune the electronic and physical properties of the resulting material, such as solubility and intermolecular interactions.

Design of Functional Materials via Molecular Assembly

Molecular assembly involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. This compound is well-suited for this purpose due to its capacity for hydrogen bonding, π-π stacking, and potentially halogen bonding.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net Aromatic carboxylic acids are among the most common and versatile building blocks used as ligands in MOF synthesis. mdpi.comsemanticscholar.org They can coordinate to metal centers in various ways, leading to a vast diversity of network topologies and properties. mdpi.com

This compound can function as a monodentate or potentially a bridging ligand in the construction of MOFs. The carboxylate group readily binds to metal ions, while the naphthalene backbone acts as a rigid spacer. The presence of the chloro-substituent on the naphthalene ring can influence the resulting MOF in several ways:

Pore Functionalization: The chlorine atom projects into the pores of the MOF, modifying the chemical environment and influencing the framework's affinity for specific guest molecules.

Electronic Properties: The electron-withdrawing nature of chlorine can alter the electronic properties of the ligand, which in turn can affect the photophysical or catalytic properties of the MOF.

Structural Control: The steric bulk and potential for halogen bonding of the chloro-group can direct the self-assembly process, potentially leading to novel network topologies that are inaccessible with simpler ligands. nih.gov

Research on related systems, such as yttrium MOFs with naphthalene-2,6-dicarboxylate ligands, demonstrates that subtle changes in the ligand or synthesis conditions can lead to a wide variety of different structures. nih.gov Similarly, carboxylate ligands are known to form complexes with various transition metals, yielding materials with interesting electronic or catalytic properties. mdpi.com

Supramolecular chemistry focuses on the chemistry "beyond the molecule," governed by reversible, non-covalent interactions. Carboxylic acids are exemplary building blocks in supramolecular chemistry due to their strong tendency to form robust hydrogen-bonded dimers. researchgate.net

This compound can participate in several self-assembly processes:

Hydrogen Bonding: The carboxylic acid group can form strong, directional hydrogen bonds, leading to the formation of dimers or extended one-dimensional chains.

π-π Stacking: The electron-rich naphthalene core can interact with adjacent naphthalene rings through π-π stacking, contributing to the stability of the assembled structure.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms (like the oxygen of a carbonyl group) to provide an additional layer of structural control.

These non-covalent interactions can be exploited to create ordered materials like liquid crystals, gels, or crystalline solids with specific arrangements, which is fundamental for the design of functional organic materials. researchgate.net

Exploration in Optoelectronic and Electronic Materials Research

Materials based on large π-conjugated systems, such as naphthalene derivatives, are of significant interest for applications in organic optoelectronics, including organic solar cells and field-effect transistors. opticsjournal.netacs.org The performance of these devices is highly dependent on the molecular structure, electronic properties (such as HOMO/LUMO energy levels), and solid-state packing of the organic materials. acs.org

This compound and materials derived from it possess features that make them relevant for this research area:

Naphthalene Core: The naphthalene unit is a well-known chromophore with inherent photophysical properties.

Functional Groups for Tuning: The carboxylic acid and chloro-substituents provide handles for chemical modification. For example, the electronic properties of π-conjugated systems can be systematically tuned by introducing electron-donating or electron-withdrawing groups. opticsjournal.net The chloro-group on the naphthalene ring can modulate the energy levels of the molecule, which is a critical parameter in the design of materials for electronic devices.

Building Block for Larger Systems: As discussed, this molecule can be incorporated into larger PAHs or polymers. Such extended π-systems are essential for efficient charge transport and light absorption, which are key processes in optoelectronic devices. researchgate.netacs.org

While direct applications may require its incorporation into more complex structures, the fundamental properties of this compound make it a relevant and intriguing building block for the development of new organic materials for electronic and optoelectronic applications.

Precursor for Organic Semiconductors

The field of organic electronics is continually exploring novel molecular structures to serve as building blocks for advanced semiconductor materials. Within this context, naphthalene derivatives have garnered significant attention due to their inherent aromaticity and rigid, planar structure, which can facilitate intermolecular charge transport. While direct and extensive research on this compound as a direct precursor for organic semiconductors is not widely documented in publicly available literature, its chemical architecture suggests a plausible role as a foundational unit for the synthesis of more complex, functional organic semiconductor molecules.

The potential of this compound in this domain stems from the synergistic effects of its constituent functional groups: the naphthalene core, the chloro substituent, and the carboxylic acid moiety. The naphthalene backbone provides a π-conjugated system, which is a fundamental requirement for charge delocalization and transport in organic semiconductors. The introduction of a chlorine atom can significantly modulate the electronic properties of the naphthalene system. Halogenation is a known strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic molecules. acs.org This tuning of frontier molecular orbitals is critical for optimizing charge injection and transport properties in semiconductor devices. Specifically, the electron-withdrawing nature of the chlorine atom can enhance the stability of the molecule and influence its packing in the solid state, which in turn affects the charge carrier mobility. acs.org

The carboxylic acid group offers a versatile handle for further chemical modification. It can be converted into a variety of other functional groups, such as esters, amides, or used to anchor the molecule to surfaces or other molecular components. This versatility allows for the construction of larger, more complex architectures with tailored electronic and physical properties. For instance, the carboxylic acid could be used to link the chlorinated naphthalene unit to other chromophores or electroactive moieties to create donor-acceptor systems, which are a cornerstone of modern organic semiconductor design.

Research into related naphthalene-based materials supports the potential of this structural motif. For example, theoretical and experimental studies on naphthalene crystals have provided fundamental insights into charge transport mechanisms in organic semiconductors. aps.orgarxiv.org Furthermore, computational studies on halogenated acenes, including naphthalene, have shown that chlorine substitution can improve charge carrier mobilities in organic field-effect transistors (OFETs) by influencing intermolecular stacking interactions. acs.org

While specific data on the performance of semiconductors directly derived from this compound is scarce, the table below outlines the potential effects of its key structural features on organic semiconductor properties, based on established principles in materials chemistry.

Structural FeaturePotential Impact on Organic Semiconductor Properties
Naphthalene Core Provides a rigid, π-conjugated system essential for charge delocalization and transport.
Chloro Substituent Modulates HOMO/LUMO energy levels, potentially improving air stability and influencing molecular packing. acs.org
Carboxylic Acid Group Acts as a versatile synthetic handle for creating larger, more complex functional molecules or for surface functionalization.

Role in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent application of organic semiconductor materials. The performance of an OLED is critically dependent on the properties of the organic materials used in its various layers, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL). While there is no direct evidence of this compound being used as a primary component in commercial or extensively researched OLEDs, its structure contains elements that are relevant to the design of materials for these devices.

The potential, though currently theoretical, role of this compound in OLEDs would likely be as a building block for more complex molecules rather than as a functional material itself. The naphthalene core is a well-known chromophore that can exhibit fluorescence, a key requirement for materials used in the emissive layer of fluorescent OLEDs. The emission properties, such as wavelength and quantum efficiency, can be tuned by the introduction of substituents. The chloro group, being an electron-withdrawing group, would be expected to cause a bathochromic (red) shift in the emission spectrum of the naphthalene core.

Furthermore, the carboxylic acid functionality provides a reactive site for synthesizing larger molecules with specific functions within an OLED. For example, it could be used to couple the chlorinated naphthalene chromophore to a hole-transporting moiety (like a triarylamine) or an electron-transporting moiety (like an oxadiazole or triazine derivative) to create a bifunctional molecule that combines emission with charge transport capabilities. Such materials can simplify the device architecture and improve efficiency.

The general structure of a multi-layer OLED and the potential, though speculative, placement of a material derived from this compound are illustrated below.

OLED LayerFunctionPotential Role of a this compound Derivative
Cathode Injects electrons-
Electron Transport Layer (ETL) Transports electrons to the emissive layerA derivative could be synthesized to possess electron-transporting properties.
Emissive Layer (EML) Site of light emissionA fluorescent emitter could be synthesized incorporating the chlorinated naphthalene chromophore.
Hole Transport Layer (HTL) Transports holes to the emissive layerA derivative could be synthesized to possess hole-transporting properties.
Anode Injects holes-
Substrate Support structure-

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Advanced Spectroscopic Techniques for Characterization

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of 3-Chloronaphthalene-2-carboxylic acid.

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The aromatic protons of the naphthalene (B1677914) ring system are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The specific chemical shifts and coupling patterns (doublets, triplets, etc.) of the six aromatic protons would allow for their precise assignment. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 11.0 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between 165 and 185 ppm. oregonstate.educompoundchem.com The ten carbons of the naphthalene ring system, including the two carbons directly bonded to the chlorine and carboxylic acid groups, would resonate in the aromatic region (approximately 120-150 ppm). oregonstate.edu The carbon bearing the electronegative chlorine atom would be shifted downfield compared to unsubstituted aromatic carbons.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons on the naphthalene ring, while an HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, confirming the connectivity of the carboxylic acid group and the chlorine atom to the naphthalene core. princeton.edu

Proton Type Expected ¹H Chemical Shift (δ, ppm) Carbon Type Expected ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)> 11.0Carbonyl (-COOH)165 - 185
Aromatic (Ar-H)7.0 - 9.0Aromatic (Ar-C)120 - 150

Vibrational spectroscopy techniques like FTIR and Raman are crucial for identifying the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum is expected to show several characteristic absorption bands. A very broad O-H stretching band, typical for hydrogen-bonded carboxylic acids, is anticipated in the region of 2500-3300 cm⁻¹. libretexts.org A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid group would appear around 1680-1710 cm⁻¹, with the conjugation to the naphthalene ring slightly lowering the frequency compared to non-conjugated acids. libretexts.orgutexas.edu Stretching vibrations for the aromatic C=C bonds are expected in the 1500-1600 cm⁻¹ region, while the C-Cl stretch would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. utexas.eduresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations of the naphthalene moiety are expected to produce strong signals. researchgate.net The C=O stretching vibration is also Raman active. This technique is particularly useful for analyzing the solid-state sample and can provide insights into the crystal lattice and intermolecular interactions. nih.gov

Functional Group Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500 - 3300 (Broad)Weak / Not typically observed
C=O (Carboxylic Acid)Stretching1680 - 1710 (Strong)1680 - 1710 (Strong)
C=C (Aromatic)Stretching1500 - 1600 (Medium)1500 - 1600 (Strong)
C-ClStretching600 - 800 (Medium)600 - 800 (Medium)

HRMS is a powerful technique for confirming the molecular formula and investigating the fragmentation pathways of this compound. pitt.edu By providing a highly accurate mass measurement of the molecular ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The exact mass of the molecular ion ([M]⁺) of this compound (C₁₁H₇ClO₂) can be precisely calculated. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. chemguide.co.uk Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the entire carboxyl group (-COOH, M-45), and the loss of carbon monoxide (-CO) following the initial loss of the hydroxyl radical. libretexts.org The presence of the stable naphthalene ring would likely result in a prominent molecular ion peak. libretexts.org

Ion/Fragment Formula Expected m/z Description
[M]⁺[C₁₁H₇³⁵ClO₂]⁺~222.01Molecular Ion
[M+2]⁺[C₁₁H₇³⁷ClO₂]⁺~224.01Isotope Peak
[M-OH]⁺[C₁₁H₆ClO]⁺~205.01Loss of hydroxyl radical
[M-COOH]⁺[C₁₀H₆Cl]⁺~177.01Loss of carboxyl group

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are related to the extent of conjugation. The naphthalene ring system is a strong chromophore. Naphthalene itself exhibits characteristic absorption bands, and the presence of substituents like the chloro and carboxylic acid groups will modify the absorption spectrum. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often not useful. libretexts.org However, the highly conjugated naphthalene system in this compound is expected to show strong absorptions at higher wavelengths, likely in the 250-350 nm range, corresponding to π→π* electronic transitions within the aromatic system. researchgate.netnist.gov The exact position of the maximum absorbance (λmax) and the molar absorptivity can be used for quantitative analysis. masterorganicchemistry.com

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details about the intermolecular interactions, such as the hydrogen bonding patterns of the carboxylic acid groups (e.g., formation of dimers) and how the molecules pack in the crystal lattice. As of now, there is no publicly available crystal structure for this specific compound.

Chromatographic Techniques for Purity Analysis and Isolation

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. A reversed-phase HPLC method, using a C18 stationary phase, would be suitable. sielc.com The mobile phase would typically consist of a mixture of an aqueous buffer (often with an acid like formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile or methanol. sielc.com Detection would likely be performed using a UV detector set to one of the absorption maxima of the compound. The retention time of the main peak and the area percentage of all peaks in the chromatogram are used to determine the purity of the sample.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. A silica gel plate would serve as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetic acid). The position of the spot, identified by its retention factor (Rf) value under UV light, provides an indication of its polarity and purity relative to standards or starting materials.

Gas Chromatography (GC): Due to the low volatility of carboxylic acids, GC analysis typically requires derivatization to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl ester. After derivatization, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS), to provide separation and structural information on volatile impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aromatic carboxylic acids due to its high resolution and sensitivity. Reversed-phase HPLC is a commonly employed mode for the separation and quantification of such compounds.

Research Findings:

For the analysis of aromatic carboxylic acids like this compound, reversed-phase HPLC is a prevalent method. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. The composition of the mobile phase, often a mixture of acetonitrile and water, is a critical parameter that influences the retention and resolution of the analyte. The pH of the aqueous component of the mobile phase plays a significant role in the retention of acidic compounds; a lower pH ensures that the carboxylic acid is in its protonated, less polar form, leading to increased retention on the non-polar stationary phase.

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can also offer unique selectivity for the separation of aromatic carboxylic acids. By adjusting the mobile phase modifier (e.g., using different acids like formic acid or phosphoric acid), the elution times of analytes can be effectively manipulated due to changes in both mobile phase pH and interactions with the stationary phase's functional groups sielc.com. This approach provides an additional level of control over the separation process.

Detection is commonly performed using a UV detector, as the naphthalene ring system of this compound possesses a strong chromophore that absorbs UV light. The selection of an appropriate wavelength is crucial for achieving high sensitivity and specificity.

A summary of typical HPLC conditions for the analysis of aromatic carboxylic acids is presented in Table 1.

Table 1: Illustrative HPLC Parameters for Aromatic Carboxylic Acid Analysis

Parameter Typical Setting
Column Reversed-Phase C18 or Mixed-Mode
Mobile Phase Acetonitrile/Water (gradient or isocratic)
Buffer Acidic (e.g., Formic Acid, Phosphoric Acid)
Detection UV-Vis (wavelength dependent on analyte)
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25-40 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the low volatility and high polarity of carboxylic acids, direct analysis by GC-MS is often challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable derivative.

Research Findings:

The most common derivatization techniques for carboxylic acids prior to GC-MS analysis are silylation and esterification.

Silylation: This process involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS esters are significantly more volatile and less polar than the parent carboxylic acid, making them amenable to GC separation. The mass spectra of silylated compounds often show characteristic fragmentation patterns that aid in structural elucidation. For instance, the analysis of silylated decahydro-2-naphthoic acid, a structurally related compound, has been reported in the literature, demonstrating the feasibility of this approach for naphthalene-based carboxylic acids researchgate.net.

Esterification: This method converts the carboxylic acid into its corresponding ester, typically a methyl or ethyl ester. This can be achieved through various reactions, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst masterorganicchemistry.com. Other esterification agents include diazomethane or reagents like 2-(bromomethyl)naphthalene for specialized applications nih.gov. The resulting esters are more volatile and can be readily analyzed by GC-MS. The choice of esterification reagent can be tailored to introduce specific mass tags or improve chromatographic properties.

The GC-MS analysis of the derivatized this compound would involve separation on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) followed by detection using a mass spectrometer. The mass spectrum would provide a unique fingerprint of the derivative, allowing for its unambiguous identification and quantification.

A summary of typical derivatization and GC-MS conditions for the analysis of carboxylic acids is presented in Table 2.

Table 2: Illustrative Derivatization and GC-MS Parameters for Carboxylic Acid Analysis

Parameter Typical Setting

| Derivatization Reagent | Silylation: BSTFA, MSTFA Esterification: Methanol/H+, Diazomethane | | GC Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) | | Injector Temperature | 250-300 °C | | Oven Program | Temperature gradient (e.g., 50-300 °C) | | Carrier Gas | Helium | | Ionization Mode | Electron Ionization (EI) | | Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight |

Future Research Directions and Emerging Opportunities for 3 Chloronaphthalene 2 Carboxylic Acid

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The development of sustainable and efficient synthetic methods for 3-chloronaphthalene-2-carboxylic acid is a key area of future research. While traditional methods may rely on harsh reagents and produce significant waste, emerging research is focused on greener alternatives. This includes the exploration of catalytic systems that minimize waste, reduce energy consumption, and utilize more environmentally benign starting materials. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of next-generation synthetic pathways. Research into one-pot syntheses and flow chemistry processes could also offer significant advantages in terms of efficiency and scalability.

Investigation of Undiscovered Reactivity Patterns

The unique electronic and steric properties of this compound suggest a rich and largely unexplored reactivity landscape. Future investigations will likely focus on leveraging the chloro and carboxylic acid functionalities to forge new carbon-carbon and carbon-heteroatom bonds. Studies into novel coupling reactions, derivatizations, and transformations will be crucial. For instance, the development of new catalytic methods for the selective functionalization of the naphthalene (B1677914) ring system in the presence of the existing substituents could lead to a wide array of novel compounds with potentially valuable properties. The photochemical reactivity of this compound also warrants further investigation, as demonstrated by studies on related naphthalene derivatives. For example, research into 3-substituted 2-aminonaphthalene photocages has shown that the photoelimination of carboxylic acids can occur with relative efficiency upon excitation with near-visible light. nih.gov The mechanism, involving a homolytic cleavage in the singlet excited state to produce a radical pair, provides a foundation for exploring similar photophysical behaviors in this compound. nih.gov

Expansion of Applications in Interdisciplinary Fields

The potential applications of this compound and its derivatives are expanding beyond traditional organic chemistry into various interdisciplinary fields. Its structural motifs are of interest in medicinal chemistry for the development of new therapeutic agents. In materials science, it can serve as a building block for novel polymers, dyes, and organic electronic materials. The fluorescence properties of naphthalene derivatives, for instance, make them candidates for use in chemical sensors and imaging agents. The ability of related aminonaphthalene compounds to act as photocages for carboxylic acids, with efficient release triggered by near-visible light, opens up possibilities for applications in biology and organic synthesis where controlled release of active molecules is required. nih.gov

Advanced Theoretical Modeling and Data-Driven Research (e.g., AI/ML in Material Design)

The integration of computational chemistry and data-driven approaches, including artificial intelligence (AI) and machine learning (ML), is set to revolutionize the study of this compound. Advanced theoretical modeling, such as Time-Dependent Density Functional Theory (TD-DFT), can provide deep insights into the molecule's electronic structure, reactivity, and photophysical properties. nih.gov This can help to predict reaction outcomes and guide experimental design. Furthermore, AI and ML algorithms can be trained on existing chemical data to predict the properties of novel derivatives, accelerating the discovery of new materials with desired functionalities. This in silico approach can significantly reduce the time and resources required for experimental screening, enabling a more rapid and targeted exploration of the chemical space around this compound for applications in material design and beyond.

Q & A

Q. What are the common synthetic routes for 3-Chloronaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves chlorination of naphthalene derivatives or functional group interconversion. A plausible route is the Friedel-Crafts acylation followed by chlorination, where reaction temperature and catalyst choice (e.g., AlCl₃) significantly affect regioselectivity and yield. For example, chlorination at the 3-position may require controlled electrophilic substitution conditions to avoid polyhalogenation . Solvent polarity and stoichiometric ratios of chlorinating agents (e.g., Cl₂ or SOCl₂) should be optimized to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H/¹³C NMR : The aromatic proton signals will reflect substitution patterns (e.g., deshielding of protons near the chlorine and carboxyl groups). Integration ratios help confirm the number of equivalent protons.
  • IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid C=O stretch, while C-Cl stretches appear around 550–850 cm⁻¹.
  • Comparative Analysis : Cross-referencing with databases like PubChem or CRC Handbook entries for similar naphthalene derivatives (e.g., 6,7-Dihydroxynaphthalene-2-carboxylic acid) aids in peak assignment .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound using programs like SHELXL, and how can data quality be optimized?

Crystallographic refinement with SHELXL requires high-resolution data to resolve halogen atoms, which exhibit significant electron density. Challenges include:

  • Disorder Handling : Chlorine atoms may exhibit positional disorder, requiring PART instructions or restraints.
  • Hydrogen Bonding : Carboxylic acid groups form strong hydrogen bonds, influencing unit cell packing. Use SHELXPRO to validate hydrogen positions via Fourier difference maps.
  • Data Collection : Ensure a redundancy ≥ 4 and completeness > 95% at high θ angles to improve R-factor convergence .

Q. How do substituent positions on the naphthalene ring affect the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing carboxyl group at position 2 deactivates the ring, directing electrophiles to the 3-position. Chlorine’s meta-directing nature further influences reactivity. For example:

  • Kinetic Studies : Compare reaction rates with analogous compounds (e.g., 2-Chloronaphthalene vs. This compound) under SNAr conditions.
  • Computational Modeling : Use DFT calculations to map electron density distributions and predict sites for nucleophilic attack .

Methodological and Data Analysis Questions

Q. What strategies resolve discrepancies in reported solubility data for halogenated naphthalene carboxylic acids?

Factor Impact Resolution
Solvent Polarity Polar solvents (e.g., DMSO) enhance solubility via H-bonding with -COOH.Standardize solvent systems across studies.
Temperature Solubility increases with temperature but may degrade thermally labile compounds.Use controlled thermostatic baths (±0.1°C) for measurements.
Purity Impurities (e.g., unreacted precursors) skew results.Validate purity via HPLC (≥99%) before testing .

Q. In what ways can this compound serve as a precursor for bioactive molecules, and what validation steps are critical?

  • Synthetic Applications : The carboxyl group enables conjugation with amines (e.g., amide bond formation) to create analogs for antimicrobial or enzyme inhibition studies.
  • Biological Assays : Validate bioactivity via:
    • In Vitro Testing : Minimum inhibitory concentration (MIC) assays against bacterial strains.
    • SAR Analysis : Compare with derivatives lacking the chlorine or carboxyl group to identify pharmacophores.
    • Toxicity Screening : Use cell viability assays (e.g., MTT) to rule off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.